3-(5-chloro-2-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(5-chloro-2-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a chloro-substituted methoxyphenyl group, and a propan-2-yloxypropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the chloro and methoxy groups, and the attachment of the propan-2-yloxypropyl side chain. Common synthetic routes may involve:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Side Chain: The propan-2-yloxypropyl side chain can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and can include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions can include various quinazoline derivatives with different functional groups, which can have distinct properties and applications.
Scientific Research Applications
3-(5-chloro-2-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It may exhibit pharmacological properties that make it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-chloro-2-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide include other quinazoline derivatives with different substituents. Examples include:
- 3-(2-chloro-3-methoxyphenyl)propionic acid
- N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H24ClN3O4 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-oxo-N-(3-propan-2-yloxypropyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H24ClN3O4/c1-14(2)30-10-4-9-24-21(27)15-5-7-17-18(11-15)25-13-26(22(17)28)19-12-16(23)6-8-20(19)29-3/h5-8,11-14H,4,9-10H2,1-3H3,(H,24,27) |
InChI Key |
SLVHATXOLCABKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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